

# A Comparative Guide to p300/CBP Inhibitors: Focus on A-485

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and comparison of small molecule inhibitors targeting the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). Due to the lack of publicly available information on a compound designated **RO4988546**, this guide will focus on the well-characterized inhibitor A-485, with comparative context provided by other known p300/CBP inhibitors where relevant.

## Introduction to p300/CBP Inhibition

The paralogous proteins p300 and CBP are crucial transcriptional co-activators that play a significant role in numerous cellular processes, including cell growth, differentiation, and DNA repair.[1][2] They function, in part, by catalyzing the acetylation of lysine residues on histone tails and other proteins, which generally leads to a more open chromatin structure and activation of gene transcription.[1][3] Dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[3]

A-485 is a potent and selective, drug-like catalytic inhibitor of p300/CBP.[4][5] It acts by competing with acetyl-coenzyme A (acetyl-CoA) for binding to the catalytic active site of these enzymes.

## A-485: Mechanism of Action and Specificity



A-485 was identified through a virtual ligand screen and subsequent chemical optimization. X-ray crystallography has confirmed that A-485 binds to the catalytic active site of p300, competitively inhibiting the binding of acetyl-CoA. This mechanism of action leads to a reduction in the acetylation of p300/CBP substrates.

Specifically, A-485 has been shown to decrease the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac), which are hallmark modifications of active enhancers and promoters.[5] Importantly, it does not significantly affect other histone acetylation marks, such as H3K9ac, indicating its selectivity for p300/CBP over other histone acetyltransferases.

Signaling Pathway of p300/CBP Inhibition by A-485





Click to download full resolution via product page

Caption: A-485 competitively inhibits the acetyl-CoA binding site of p300/CBP, preventing histone acetylation and subsequent gene transcription.

## In Vitro Performance of A-485

A-485 demonstrates potent enzymatic and cellular activity. The following tables summarize key quantitative data for A-485.

Table 1: Enzymatic Activity of A-485

| Target   | IC50    | Assay Type               | Reference |
|----------|---------|--------------------------|-----------|
| p300     | 9.8 nM  | Biochemical HAT<br>Assay |           |
| СВР      | 2.6 nM  | Biochemical HAT<br>Assay | _         |
| р300 НАТ | 0.06 μΜ | Biochemical HAT<br>Assay | [4]       |

Table 2: Cellular Activity of A-485



| Cell Line                                             | Assay Type                 | Endpoint              | Value                   | Reference |
|-------------------------------------------------------|----------------------------|-----------------------|-------------------------|-----------|
| PC-3 (Prostate<br>Cancer)                             | High Content<br>Microscopy | H3K27ac EC50          | 73 nM                   | [5]       |
| Hematological<br>and Prostate<br>Cancer Cell<br>Lines | Proliferation<br>Assay     | Anti-proliferative    | Selective<br>Inhibition |           |
| GH3 (Pituitary<br>Adenoma)                            | Cell Viability<br>Assay    | IC50                  | Not specified           | _         |
| Androgen Receptor- Positive Prostate Cancer Cells     | Proliferation<br>Assay     | Potent<br>Suppression | Not specified           | _         |

## In Vivo Performance of A-485

A-485 has shown efficacy in preclinical in vivo models, particularly in castration-resistant prostate cancer.

Table 3: In Vivo Efficacy of A-485



| Cancer Model                                                   | Dosing                                 | Outcome                                                                                              | Reference |
|----------------------------------------------------------------|----------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| LuCaP-77 CR  Xenograft (Castration- Resistant Prostate Cancer) | Twice daily intraperitoneal injections | 54% tumor growth inhibition after 21 days                                                            |           |
| GH3 Xenograft<br>(Growth Hormone<br>Pituitary Adenoma)         | Not specified                          | Suppression of tumor growth and GH secretion                                                         | ·         |
| LPS/GalN-induced<br>Acute Liver Injury<br>Mouse Model          | Not specified                          | Alleviated histopathological abnormalities, lowered plasma aminotransferases, improved survival rate | [5]       |

## **Experimental Protocols**

Below are detailed methodologies for key experiments cited in the evaluation of A-485.

## **Biochemical Histone Acetyltransferase (HAT) Assay**

Objective: To determine the in vitro potency of A-485 against p300 and CBP enzymatic activity.

### Protocol:

- The assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
- Recombinant p300 or CBP enzyme is incubated with a biotinylated histone H3 peptide substrate and acetyl-CoA.
- A-485 is added at varying concentrations to determine its inhibitory effect.
- The reaction is allowed to proceed for a set time at room temperature.



- A detection solution containing a europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin (APC) is added.
- If the histone peptide is acetylated, the antibody binds, bringing the europium and APC in close proximity, resulting in a FRET signal.
- The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

# Cellular H3K27 Acetylation Assay (High Content Microscopy)

Objective: To measure the ability of A-485 to inhibit p300/CBP activity within cells.

#### Protocol:

- PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of A-485 or DMSO (vehicle control) for a specified duration (e.g., 3 hours).
- Following treatment, cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a suitable blocking buffer.
- Cells are then incubated with a primary antibody specific for H3K27ac.
- After washing, cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
- Plates are imaged using a high-content imaging system.
- Image analysis software is used to quantify the fluorescence intensity of H3K27ac staining within the nucleus.
- EC50 values are determined by plotting the percentage of inhibition against the log of the A-485 concentration.[5]

Experimental Workflow for Cellular H3K27ac Assay





#### Click to download full resolution via product page

Caption: Workflow for determining the cellular potency of A-485 by measuring H3K27 acetylation.

### Conclusion

A-485 is a well-documented, potent, and selective inhibitor of the p300/CBP histone acetyltransferases. It demonstrates robust activity in both in vitro and in vivo settings, particularly in models of prostate cancer and other malignancies.[4] Its mechanism as an acetyl-CoA competitive inhibitor is well-established. While a direct comparison with **RO4988546** is not feasible due to the absence of public data for the latter, the comprehensive data available for A-485 make it a valuable tool compound for researchers studying the roles of p300/CBP in health and disease, and a strong candidate for further therapeutic development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sklslabs.com [sklslabs.com]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. trial.medpath.com [trial.medpath.com]



 To cite this document: BenchChem. [A Comparative Guide to p300/CBP Inhibitors: Focus on A-485]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13406824#ro4988546-versus-a-485-p300-cbp-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com